![molecular formula C23H26Cl2N2O5 B3033543 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride CAS No. 1046785-81-2](/img/structure/B3033543.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride is a useful research compound. Its molecular formula is C23H26Cl2N2O5 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystal Properties
- The compound exhibits specific molecular conformations and crystal properties. For instance, the piperazinium ring of similar compounds often adopts a slightly distorted chair conformation, as found in 1-Piperonylpiperazinium 4-nitrobenzoate (Kavitha, Kaur, Anderson, Jasinski, & Yathirajan, 2014).
- The crystal structures of related compounds are characterized by intermolecular interactions like hydrogen bonds and π-stacking interactions, which are essential in understanding the compound's stability and reactivity (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Biological Activities and Potential Applications
- Derivatives of this compound have shown significant antibacterial and antifungal activity. For example, organotin(IV) derivatives of a closely related compound demonstrated notable cytotoxic activity against ovarian cancer cells, with IC50 values comparable to cisplatin (Shaheen, Sirajuddin, Ali, Zia-Ur-Rehman, Dyson, Shah, & Tahir, 2018).
- In pharmacology, similar benzodioxole-based compounds have been studied for their antidepressant-like effects, indicating a potential application in mental health treatments (Matsuda, Somboonthum, Suzuki, Asano, & Baba, 1995).
- Certain benzodioxole-based dithiocarbamate derivatives show promise as anticancer agents and inhibitors of human carbonic anhydrases I and II (Altıntop, Sever, Akalın Çiftçi, Kucukoglu, Özdemir, Soleimani, Nadaroğlu, & Kaplancıklı, 2017).
Potential Imaging and Diagnostic Applications
- Novel cyclopentadienyl tricarbonyl (99m)Tc complexes containing a 1-piperonylpiperazine moiety have been explored as potential imaging probes for sigma-1 receptors, indicating a possible application in diagnostic imaging (Wang, Li, Deuther-Conrad, Lu, Xie, Jia, Cui, Steinbach, Brust, Liu, & Jia, 2014).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]piperazine-1,4-diium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5.2ClH/c1(2-12-26-19-4-6-21-23(14-19)30-17-28-21)7-24-8-10-25(11-9-24)15-18-3-5-20-22(13-18)29-16-27-20;;/h3-6,13-14H,7-12,15-17H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMUZCDPBPRFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC[NH+]1CC#CCOC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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